Cas no 2683-04-7 (2,2-Diphenyl-2H-pyran-4(3H)-one)

2,2-Diphenyl-2H-pyran-4(3H)-one is a synthetic organic compound featuring a pyranone core substituted with two phenyl groups at the 2-position. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s conjugated system and ketone functionality enable diverse chemical transformations, including nucleophilic additions and cycloadditions. Its rigid aromatic framework enhances thermal and oxidative stability, suitable for applications requiring robust intermediates. Researchers leverage its structural motifs for developing heterocyclic compounds, agrochemicals, and bioactive molecules. The product is typically characterized by high purity and consistent performance, ensuring reliability in experimental and industrial settings.
2,2-Diphenyl-2H-pyran-4(3H)-one structure
2683-04-7 structure
Product Name:2,2-Diphenyl-2H-pyran-4(3H)-one
CAS No:2683-04-7
MF:C17H14O2
MW:250.291864871979
CID:1093126
PubChem ID:72942613
Update Time:2025-06-26

2,2-Diphenyl-2H-pyran-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 2,2-Diphenyl-2H-pyran-4(3H)-one
    • A911058
    • 2683-04-7
    • 2,2-diphenyl-2,3-dihydro-4H-pyran-4-one
    • 2,2-diphenyl-3,4-dihydro-2H-pyran-4-one
    • Inchi: 1S/C17H14O2/c18-16-11-12-19-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2
    • InChI Key: YABSZBPWAXHPAQ-UHFFFAOYSA-N
    • SMILES: O1C=CC(CC1(C1C=CC=CC=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 250.099379685g/mol
  • Monoisotopic Mass: 250.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3Ų

2,2-Diphenyl-2H-pyran-4(3H)-one Security Information

  • Storage Condition:Sealed in dry,2-8°C

2,2-Diphenyl-2H-pyran-4(3H)-one Pricemore >>

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2,2-Diphenyl-2H-pyran-4(3H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2683-04-7)2,2-Diphenyl-2H-pyran-4(3H)-one
Order Number:A911058
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:40
Price ($):558.0
Email:sales@amadischem.com

Additional information on 2,2-Diphenyl-2H-pyran-4(3H)-one

Recent Advances in the Study of 2,2-Diphenyl-2H-pyran-4(3H)-one (CAS: 2683-04-7) in Chemical Biology and Pharmaceutical Research

2,2-Diphenyl-2H-pyran-4(3H)-one (CAS: 2683-04-7) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This heterocyclic scaffold, characterized by a pyranone core flanked by two phenyl groups, exhibits a range of biological activities, making it a promising candidate for drug discovery and development. Recent studies have explored its synthesis, mechanism of action, and therapeutic potential, shedding light on its versatility in addressing various medical challenges.

One of the key areas of interest is the compound's role as a building block in the synthesis of more complex molecules. Researchers have developed novel synthetic routes to produce 2,2-Diphenyl-2H-pyran-4(3H)-one with high yield and purity, enabling further exploration of its derivatives. These synthetic advancements have opened doors to the creation of libraries of analogs, which are being screened for activities such as antimicrobial, anti-inflammatory, and anticancer properties. The ability to modify the core structure while retaining or enhancing bioactivity is a critical advantage in drug design.

In the realm of antimicrobial research, 2,2-Diphenyl-2H-pyran-4(3H)-one has shown promising results against a variety of pathogens. A recent study demonstrated its efficacy in inhibiting the growth of drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, a target that is less prone to resistance development compared to traditional antibiotics. These findings highlight its potential as a lead compound for novel antimicrobial agents.

Another exciting development is the compound's application in cancer research. Preliminary studies have revealed that 2,2-Diphenyl-2H-pyran-4(3H)-one and its derivatives can induce apoptosis in certain cancer cell lines, particularly those associated with breast and lung cancers. The compound's ability to modulate key signaling pathways, such as the PI3K/AKT and MAPK cascades, suggests a multi-targeted approach to cancer therapy. Researchers are now focusing on optimizing the pharmacokinetic properties of these derivatives to improve their bioavailability and reduce off-target effects.

Beyond its direct therapeutic applications, 2,2-Diphenyl-2H-pyran-4(3H)-one is also being investigated as a tool in chemical biology. Its fluorescent properties, for instance, have been exploited in the development of probes for studying protein-ligand interactions. These probes enable real-time monitoring of biochemical processes, providing valuable insights into the dynamics of cellular pathways. Such applications underscore the compound's versatility beyond traditional drug discovery.

Despite these advancements, challenges remain in the development of 2,2-Diphenyl-2H-pyran-4(3H)-one-based therapeutics. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through further structural optimization and preclinical testing. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into clinically viable treatments.

In conclusion, 2,2-Diphenyl-2H-pyran-4(3H)-one (CAS: 2683-04-7) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse biological activities, coupled with recent synthetic and mechanistic insights, position it as a valuable scaffold for drug discovery. Continued exploration of its derivatives and their applications will likely yield innovative solutions to pressing medical challenges, making it a compound to watch in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2683-04-7)2,2-Diphenyl-2H-pyran-4(3H)-one
A911058
Purity:99%
Quantity:1g
Price ($):558.0
Email